molecular formula C10H11FO3 B1342900 3-(2-Fluoro-4-methoxyphenyl)propanoic acid CAS No. 852181-15-8

3-(2-Fluoro-4-methoxyphenyl)propanoic acid

Cat. No.: B1342900
CAS No.: 852181-15-8
M. Wt: 198.19 g/mol
InChI Key: KLEYADLSRYOXMC-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid typically involves the alkylation of a suitable precursor. One common method is the TiCl4 mediated alkylation of the corresponding oxazolidinone derivative, followed by hydrolysis of the chiral auxiliary . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using optimized catalysts and solvents to enhance efficiency and reduce costs. The process may also include steps for purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of fluoro-methoxybenzaldehyde or fluoro-methoxybenzoic acid.

    Reduction: Formation of 3-(2-Fluoro-4-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)propanoic acid
  • 3-(2-Fluoro-4-methylphenyl)propanoic acid
  • 3-(2,4-Dimethylphenyl)propanoic acid

Comparison:

  • 3-(4-Methoxyphenyl)propanoic acid: Lacks the fluoro group, which may result in different reactivity and biological activity.
  • 3-(2-Fluoro-4-methylphenyl)propanoic acid: Contains a methyl group instead of a methoxy group, potentially altering its chemical properties and interactions.
  • 3-(2,4-Dimethylphenyl)propanoic acid: Has two methyl groups, which can significantly change its steric and electronic characteristics compared to the methoxy and fluoro-substituted compound.

The uniqueness of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEYADLSRYOXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616064
Record name 3-(2-Fluoro-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852181-15-8
Record name 2-Fluoro-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852181-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluoro-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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